西巴酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

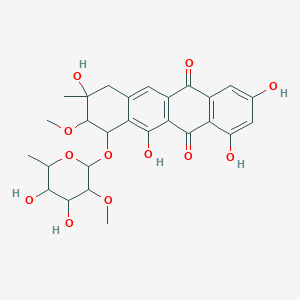

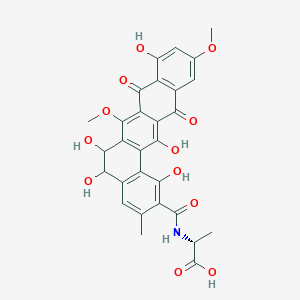

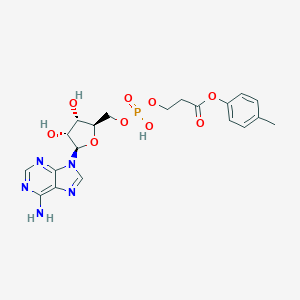

Cibaric acid, also known as cibarate, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . The systematic name of Cibaric acid is 14,18-dihydroxy-12-oxo-9E,13Z,15E-octadecatrienoic acid .

Molecular Structure Analysis

The molecular formula of Cibaric acid is C18H28O5 . It has 23 heavy atoms, no rings, no aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 350.71, a topological polar surface area of 94.83, 3 hydrogen bond donors, and 5 hydrogen bond acceptors .

科学研究应用

1. 蘑菇中的生物活性

在黄菌(chanterelle)和管状黄菌(C. tubaeformis)的果体中发现的西巴酸表现出非常弱的抗菌和细胞毒活性。这种物质是这些蘑菇受伤后产生的。值得注意的是,西巴酸在Ames试验中对致突变性无活性,并且在烹饪过程中被破坏,这表明消费者从食用黄菌中不会面临重大风险(Anke, Morales, & Sterner, 1996)。

2. 在高压氧疗法中的作用

目前没有直接的研究将西巴酸与高压氧疗法或其结果明确关联起来。然而,更广泛的高压氧疗法领域涉及各种评估该疗法在不同医疗状况下的有效性的研究,如脑缺血、慢性伤口愈合和糖尿病足溃疡。这些研究探讨了高压氧在增强组织氧合和促进愈合方面的治疗潜力,尽管没有明确提及西巴酸(Denisova & Yashkov, 2022),(Alleva et al., 2005),(Fedorko et al., 2016)。

3. 对口腔健康的影响

以黄菌命名的维氏黄曲霉菌(Weissella cibaria)对口腔健康产生显著影响。维氏黄曲霉菌的菌株抑制了链球菌生物膜的形成,这对于龋齿的发展至关重要。临床研究显示维氏黄曲霉菌在减少牙菌斑形成和改善口腔卫生方面的功效(Kang et al., 2006)。

未来方向

属性

CAS 编号 |

130523-93-2 |

|---|---|

产品名称 |

Cibaric acid |

分子式 |

C12H13NO3 |

分子量 |

324.4 g/mol |

IUPAC 名称 |

(9Z,13Z,15E)-14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid |

InChI |

InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)/b7-5-,12-9+,17-15- |

InChI 键 |

LFTUCYCUYUJMJB-HNBCEUTISA-N |

手性 SMILES |

C(CCC/C=C/CC(=O)/C=C(/C=C/CCO)\O)CCCC(=O)O |

SMILES |

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |

规范 SMILES |

C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |

熔点 |

69.5-70.5°C |

物理描述 |

Solid |

同义词 |

14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid cibaric acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

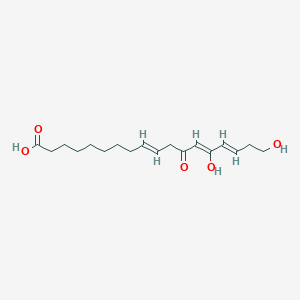

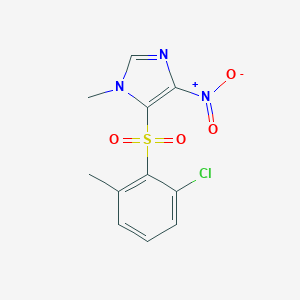

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)

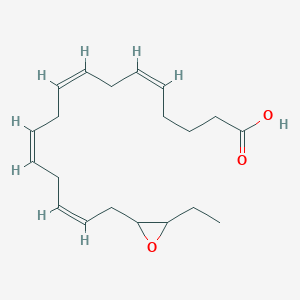

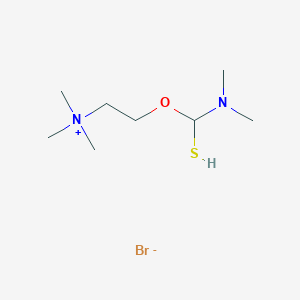

![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)

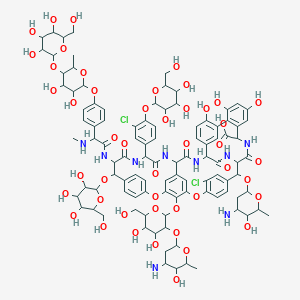

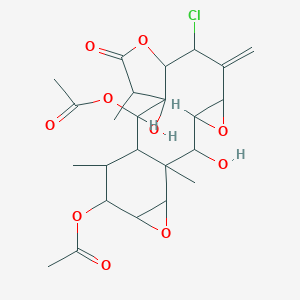

![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)